Cas no 630111-78-3 (5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)
5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide
- 5-[1-METHYL-3-(TRIFLUOROMETHYL)PYRAZOL-5-YL]-THIOPHENE-2-SULFONAMIDE
- SCHEMBL2347827
- DTXSID701333069
- CHEMBL1335246
- SMR000456583
- YUINHXMHMCDGHD-UHFFFAOYSA-N
- MLS000850565
- 5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide
- A810801
- HMS2803H21
- HMS1665K22
- 5-[2-methyl-5-(trifluoromethyl)-3-pyrazolyl]-2-thiophenesulfonamide
- 630111-78-3
-
- MDL: MFCD00107882
- Inchi: 1S/C9H8F3N3O2S2/c1-15-5(4-7(14-15)9(10,11)12)6-2-3-8(18-6)19(13,16)17/h2-4H,1H3,(H2,13,16,17)
- InChI Key: YUINHXMHMCDGHD-UHFFFAOYSA-N
- SMILES: S1C(=CC=C1C1=CC(C(F)(F)F)=NN1C)S(N)(=O)=O
Computed Properties
- Exact Mass: 311.00114
- Monoisotopic Mass: 311.00100334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 115Ų
Experimental Properties
- PSA: 77.98
5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide Pricemore >>
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| Fluorochem | 017376-1g |
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630111-78-3 | 1g |
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| 1PlusChem | 1P00EGGD-100mg |
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| 1PlusChem | 1P00EGGD-1g |
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| A2B Chem LLC | AG73709-100mg |
5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide |
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| A2B Chem LLC | AG73709-1g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718333-5g |
5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenesulfonamide |
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¥4674.00 | 2024-05-06 | |
| Crysdot LLC | CD11084229-5g |
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5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide
5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide (CAS No. 630111-78-3)
5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide is a highly specialized organic compound with the CAS registry number 630111-78-3. This compound belongs to the class of sulfonamides, which are widely recognized for their applications in pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a thiophene ring substituted with a sulfonamide group at position 2 and a pyrazole moiety at position 5. The pyrazole ring itself is substituted with a methyl group at position 1 and a trifluoromethyl group at position 3, conferring unique electronic and steric properties to the compound.
The synthesis of 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide involves a multi-step process that typically begins with the preparation of the thiophene derivative. Recent advancements in catalytic methods have enabled more efficient routes to this compound, leveraging transition metal catalysts such as palladium or copper complexes. These methods not only enhance yield but also improve the overall sustainability of the synthesis process, aligning with current trends toward greener chemistry.
One of the most notable applications of this compound lies in its potential as an intermediate in drug discovery programs. The sulfonamide group is known for its ability to modulate biological activity, making it a valuable component in the design of bioactive molecules. Recent studies have highlighted its role in inhibiting certain enzyme activities, particularly kinases, which are critical targets in oncology and inflammatory diseases. Researchers have demonstrated that 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide exhibits selectivity toward specific kinase isoforms, suggesting its potential as a lead compound for developing novel therapeutic agents.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The thiophene ring contributes to π-conjugation, which is advantageous for applications in organic electronics. Recent investigations have explored its use as a building block for constructing π-conjugated polymers with tailored electronic properties. These polymers exhibit potential for use in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs), where efficient charge transport and emission characteristics are essential.
The presence of the trifluoromethyl group on the pyrazole ring introduces both electron-withdrawing effects and steric hindrance, which can significantly influence the compound's reactivity and solubility properties. This makes 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yli]thiophene-2-sulfonamide an interesting candidate for studying structure-property relationships in medicinal chemistry and materials design.
From a toxicological perspective, recent studies have evaluated the safety profile of this compound using in vitro assays and computational modeling techniques. Results indicate that while it demonstrates moderate cytotoxicity against certain cancer cell lines, it shows lower toxicity toward non-cancerous cells, suggesting a favorable therapeutic index. These findings underscore the importance of further preclinical studies to fully assess its safety and efficacy as a potential drug candidate.
In conclusion, 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol -5-yli]thiophene -2-sulfonamide (CAS No. 63011 -78 -3) represents a versatile building block with diverse applications across multiple scientific disciplines. Its unique structural features make it an attractive target for both academic research and industrial development efforts. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing innovative solutions across various fields.
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